molecular formula C18H17N3O3 B2627899 2-(naphthalen-2-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1211700-84-3

2-(naphthalen-2-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2627899
CAS No.: 1211700-84-3
M. Wt: 323.352
InChI Key: BJUSCVXOGKRNGJ-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a naphthalene ring, a pyridazinone moiety, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(naphthalen-2-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to introduce a halogen atom, followed by the substitution with a hydroxyl group to form naphthalen-2-ol.

    Synthesis of the Pyridazinone Intermediate: The pyridazinone ring is synthesized through the cyclization of appropriate precursors, often involving hydrazine derivatives and diketones.

    Coupling Reaction: The final step involves coupling the naphthalen-2-yloxy intermediate with the pyridazinone intermediate through an acetamide linkage. This is typically achieved using coupling reagents such as carbodiimides under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the acetamide group.

Major Products:

    Oxidation Products: Naphthoquinones and related derivatives.

    Reduction Products: Dihydropyridazine derivatives.

    Substitution Products: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(naphthalen-2-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring can intercalate with DNA, while the pyridazinone moiety may inhibit specific enzymes by binding to their active sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    2-(naphthalen-2-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide analogs: Compounds with slight modifications in the naphthalene or pyridazinone rings.

    Other Naphthalene Derivatives: Compounds like naphthalene-2-sulfonic acid or 2-naphthol.

    Pyridazinone Derivatives: Compounds such as 3,6-dihydropyridazin-1(2H)-one.

Uniqueness: The unique combination of the naphthalene ring and pyridazinone moiety in this compound provides a distinct set of chemical and biological properties not commonly found in other compounds. This uniqueness makes it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-17(19-10-11-21-18(23)6-3-9-20-21)13-24-16-8-7-14-4-1-2-5-15(14)12-16/h1-9,12H,10-11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUSCVXOGKRNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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